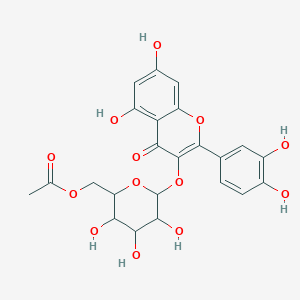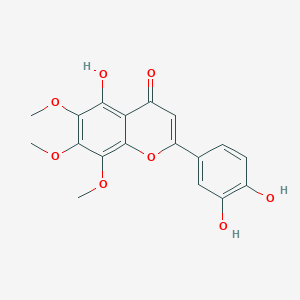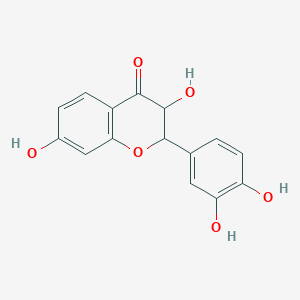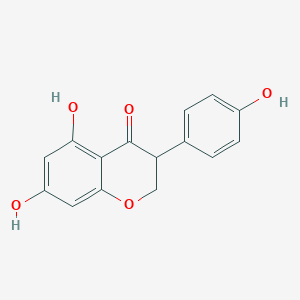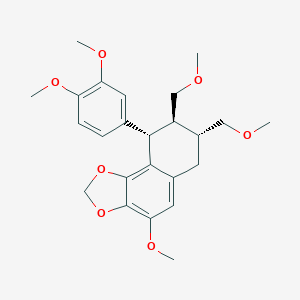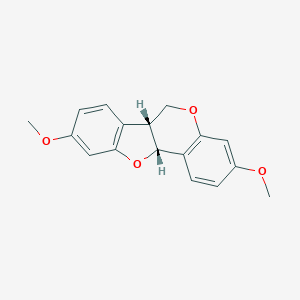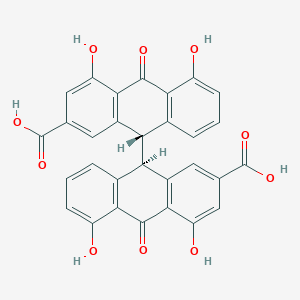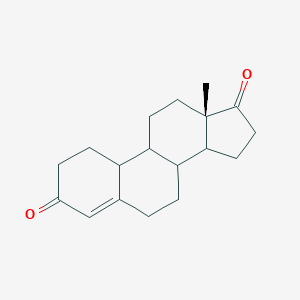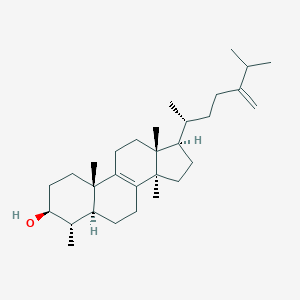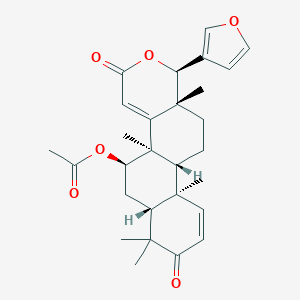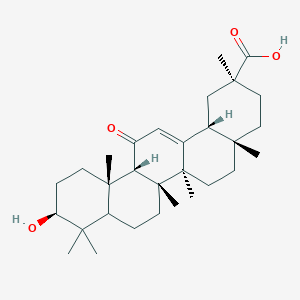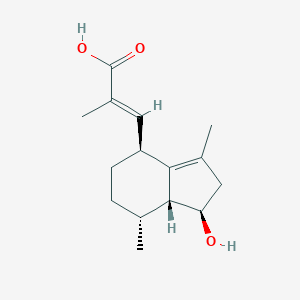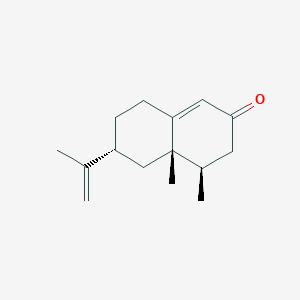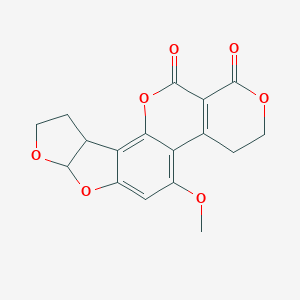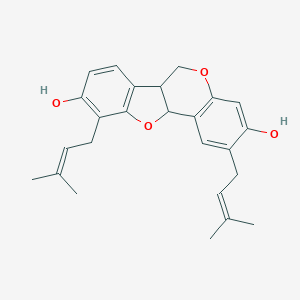
Erythrabyssin II
Descripción general
Descripción
Erythrabyssin II is a natural product that can be isolated from the stem bark of Erythrina crista-galli1. It has been found to be active against several strains of Staphylococcus and Streptococcus with an MIC range of 0.78-1.56 microg/ml2. It also inhibits bacterial neuraminidase in a dose-dependent manner with significant inhibition2.
Synthesis Analysis
Erythrabyssin II is a natural product and is isolated from the stem bark of Erythrina crista-galli1. However, the specific synthesis process is not mentioned in the available resources.
Molecular Structure Analysis
The molecular weight of Erythrabyssin II is 392.49 and its formula is C25H28O41. The structure is classified under Phenols and Polyphenols1.
Chemical Reactions Analysis
Unfortunately, there is no specific information available on the chemical reactions involving Erythrabyssin II.Physical And Chemical Properties Analysis
Erythrabyssin II is a powder with a molecular weight of 392.5 and a molecular formula of C25H28O434. Its purity is greater than 98%34.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Erythrabyssin II, isolated from plants like Erythrina mildbraedii and Erythrina crista-galli, has demonstrated significant antimicrobial properties. Studies have shown its effectiveness in inhibiting various microorganisms. For instance, Mitscher et al. (1988) identified erythrabyssin II as an active antimicrobial agent in Erythrina mildbraedii, commonly used in traditional medicine in Nigeria (Mitscher et al., 1988). Similarly, another study by Mitscher et al. (1988) found erythrabyssin II in Erythrina crista-galli, along with other pterocarpans, contributing to its antimicrobial potential (Mitscher et al., 1988).
Anti-Plasmodial and Antimycobacterial Activities
In a study by Rukachaisirikul et al. (2008), erythrabyssin II was isolated from Erythrina subumbrans and tested for antiplasmodial, antimycobacterial, and cytotoxic activities. This study highlighted the potential of erythrabyssin II in treating malaria and tuberculosis (Rukachaisirikul et al., 2008).
Antibacterial Efficacy
Erythrabyssin II has also shown promising antibacterial properties. A study by Rukachaisirikul et al. (2007) demonstrated that erythrabyssin II, among other compounds isolated from Erythrina subumbrans, exhibited significant antibacterial activity against Streptococcus and Staphylococcus strains, including drug-resistant strains like MRSA and VRSA (Rukachaisirikul et al., 2007).
Potential in Phytochemistry and Pharmacology
Erythrabyssin II's presence in various Erythrina species suggests its importance in the phytochemistry and pharmacology of these plants. It is often studied in conjunction with other pterocarpans and flavonoids, contributing to the medicinal value of these plants. For instance, Nkengfack et al. (1994) isolated erythrabyssin II from Erythrina sigmoidea, contributing to its significant antibacterial potency (Nkengfack et al., 1994).
Safety And Hazards
Erythrabyssin II is intended for research use only and is not for medicinal, household, or other use5. In case of accidental exposure, it is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes5. Use personal protective equipment and ensure adequate ventilation5.
Direcciones Futuras
Erythrabyssin II has shown promising antimicrobial activity, suggesting potential for further research in this area2. However, more research is needed to fully understand its mechanism of action and potential applications.
Propiedades
IUPAC Name |
2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKAMVCGTURXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythrabyssin II | |
CAS RN |
77263-06-0 | |
| Record name | Erythrabyssin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



